molecular formula C7H17ClN2O B13574603 2-amino-N,3,3-trimethylbutanamidehydrochloride

2-amino-N,3,3-trimethylbutanamidehydrochloride

Cat. No.: B13574603
M. Wt: 180.67 g/mol
InChI Key: MKINSHAGISCSSV-UHFFFAOYSA-N
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Description

2-amino-N,3,3-trimethylbutanamide hydrochloride is an organic compound belonging to the class of valine derivatives. It is a small molecule with the chemical formula C7H16N2O·HCl and a molecular weight of 180.68 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N,3,3-trimethylbutanamide hydrochloride typically involves the reaction of valine derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of 2-amino-3,3-dimethylbutanoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia to yield the desired amide .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-amino-N,3,3-trimethylbutanamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, primary amines, and substituted amides, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-amino-N,3,3-trimethylbutanamide hydrochloride involves its interaction with specific molecular targets, such as matrix metalloproteinase-9. This interaction leads to the inhibition of enzyme activity, affecting various biological pathways and processes . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its function and modulating cellular activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N,N,3-trimethylbutanamide
  • 2-amino-3,3-dimethylbutanamide
  • N,3,3-trimethylbutanamide

Uniqueness

2-amino-N,3,3-trimethylbutanamide hydrochloride is unique due to its specific structural features, such as the presence of both amino and amide groups, which confer distinct chemical reactivity and biological activity. This compound’s ability to interact with specific molecular targets, such as matrix metalloproteinase-9, sets it apart from other similar compounds .

Properties

IUPAC Name

2-amino-N,3,3-trimethylbutanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.ClH/c1-7(2,3)5(8)6(10)9-4;/h5H,8H2,1-4H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKINSHAGISCSSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)NC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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